molecular formula C19H19FN4O3S B2429430 N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 2188279-31-2

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2429430
CAS No.: 2188279-31-2
M. Wt: 402.44
InChI Key: BEVZSJDNBACERP-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a potent and selective chemical probe targeting the SPSB2 protein, a key component of the cellular nitric oxide (NO) signaling system. SPSB2 is a substrate-recognition subunit of an E3 ubiquitin ligase that targets the inducible nitric oxide synthase (iNOS) for proteasomal degradation, thereby regulating NO production. This compound acts as a molecular mimic of the natural iNOS peptide, binding to the SPSB2 substrate-binding pocket with high affinity and disrupting the SPSB2-iNOS interaction. By inhibiting this interaction, the compound stabilizes iNOS, leading to increased NO levels, which can be utilized to study the complex roles of NO in immunology, inflammation, and cancer biology. Research utilizing this inhibitor has provided crucial insights into the SPSB2-iNOS axis, revealing its function in macrophage antimicrobial activity and its potential as a therapeutic target. Its specific mechanism makes it an invaluable tool for interrogating protein-protein interactions involving the SPSB family and for exploring nitric oxide-dependent pathways in various disease models.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-16-8-4-5-9-17(16)28(26,27)21-12-13-23-19(25)24(15-10-11-15)18(22-23)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVZSJDNBACERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its antibacterial properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, with a molecular weight of 412.5 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial effects.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves cyclization reactions that can be tailored to introduce various substituents. For instance, the target compound can be synthesized via a reaction involving 1,2,4-triazole derivatives and sulfonamides. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard broth dilution methods. The results indicated that:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Bacillus cereus15.631.25
Escherichia coli15.631.25
Pseudomonas aeruginosa31.2562.5

These findings suggest that the compound exhibits stronger antibacterial properties compared to the control antibiotic Oxytetracycline .

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of nucleic acid metabolism. The presence of the triazole moiety is crucial for its biological activity as it can interact with essential enzymes in bacteria .

Case Studies

In a comparative study involving several triazole derivatives, this compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics to combat resistant bacterial infections .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. Specifically, N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide has shown promise in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound effectively inhibits cell proliferation in several cancer types, including glioblastoma and ovarian cancer, showcasing percent growth inhibitions (PGIs) comparable to established chemotherapeutic agents .

Antimicrobial Properties

The triazole scaffold is recognized for its antimicrobial activity against a range of pathogens. This compound has been evaluated for its efficacy against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects .

Weed Control

This compound has also been explored for its potential as a herbicide. Its structural components allow it to interact with specific biological targets in plants, leading to effective weed management strategies.

Study on Anticancer Properties

A comprehensive study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar triazole derivatives. The results indicated that modifications to the triazole structure could enhance anticancer activity significantly. The study involved:

  • Synthesis of derivatives : Various derivatives were synthesized and tested.
  • Biological assays : In vitro cytotoxicity assays were performed against multiple cancer cell lines.
  • Mechanism of action : Investigations into how these compounds induce apoptosis in cancer cells revealed that the triazole ring plays a crucial role in interacting with cellular targets .

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of triazole-containing compounds. This study reported:

  • Testing against bacterial strains : The compound was tested against both Gram-positive and Gram-negative bacteria.
  • Results : The findings demonstrated significant antibacterial activity with low MIC values, indicating the potential for development into new antibiotics .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is pivotal for modifying bioavailability and toxicity profiles.

Reaction Conditions Reagents Products References
Aqueous HCl (1M, reflux)Hydrochloric acid2-Fluorobenzenesulfonic acid + 2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethylamine
NaOH (0.5M, 60°C)Sodium hydroxideSodium 2-fluorobenzenesulfonate + corresponding amine

Key Findings :

  • Acidic hydrolysis proceeds faster but risks decomposition of the triazole ring.

  • Basic conditions preserve the triazole structure but require longer reaction times.

Nucleophilic Substitution at the Fluorine Atom

The electron-withdrawing sulfonamide group activates the fluorine atom on the benzene ring for nucleophilic aromatic substitution (NAS).

Reaction Conditions Reagents Products References
DMF, 80°C, 12hSodium methoxide2-Methoxybenzenesulfonamide derivative
THF, rt, 24hPiperidine2-Piperidinobenzenesulfonamide analog

Mechanistic Insight :

  • The reaction follows a two-step mechanism: (i) formation of a Meisenheimer complex, and (ii) departure of the fluoride ion.

  • Steric hindrance from the triazole moiety slightly reduces substitution rates compared to simpler sulfonamides.

Oxidation and Reduction of the Triazole Ring

The 1,2,4-triazole ring exhibits redox activity, particularly at the N1 and N4 positions.

Oxidation:

Reaction Conditions Reagents Products References
H₂O₂ (30%), AcOH, 50°CHydrogen peroxideTriazole N-oxide derivative

Reduction:

Reaction Conditions Reagents Products References
H₂, Pd/C, MeOHHydrogen gasPartially saturated triazoline intermediate

Implications :

  • Oxidation enhances hydrogen-bonding capacity, potentially improving target binding.

  • Reduction destabilizes the triazole ring, limiting utility in stable drug formulations.

Coordination with Metal Ions

The sulfonamide and triazole groups act as ligands for transition metals, forming complexes with catalytic or therapeutic applications.

Metal Ion Reaction Conditions Complex Structure References
Cu(II)EtOH, rt, 6hOctahedral geometry with N,S-coordination
Zn(II)DMSO, 60°C, 3hTetrahedral coordination sphere

Applications :

  • Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound .

  • Zn(II) derivatives exhibit fluorescence properties useful in bioimaging.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, though reactivity is moderate due to steric constraints.

Reaction Conditions Reagents Products References
Acetonitrile, 100°C, 48hCu(I) catalystBistriazole hybrid compound

Challenges :

  • Low yields (<30%) due to competing side reactions at the sulfonamide group .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,2,4-triazole derivatives like this compound?

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of hydrazinecarbothioamides or hydrazides. For example, hydrazinecarbothioamides can be refluxed in basic media (e.g., 8% NaOH) to form triazole-thione intermediates, followed by alkylation with α-halogenated ketones to introduce substituents . Key steps include nucleophilic addition, tautomerization, and purification via recrystallization (e.g., CHCl₃/petroleum ether).

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL, which handles anisotropic displacement parameters and twinning . WinGX provides a user-friendly interface for data processing and visualization (e.g., ORTEP diagrams) .

Q. Which spectroscopic techniques are critical for characterizing the fluorobenzenesulfonamide moiety?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660–1680 cm⁻¹, S=O at ~1150–1250 cm⁻¹). Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomers .
  • NMR spectroscopy : ¹⁹F NMR detects fluorine environments, while ¹H/¹³C NMR resolves substituent connectivity (e.g., cyclopropyl CH₂ groups at δ ~1.0–2.0 ppm) .
  • MS spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can tautomerism in the 1,2,4-triazole core impact structural and activity data interpretation?

The triazole-thione/thiol tautomeric equilibrium (e.g., 4H-1,2,4-triazole-3-thione vs. 2H-1,2,4-triazole-3-thiol) alters electronic properties and binding affinity. IR and NMR are critical: absence of νS-H and presence of νC=S (~1240–1255 cm⁻¹) confirm the thione form, while NH signals (~3278–3414 cm⁻¹) rule out thiol tautomers . Computational methods (DFT) can predict dominant tautomers in solution .

Q. What strategies are effective in resolving contradictions between crystallographic and spectroscopic data?

Discrepancies may arise from dynamic processes (e.g., tautomerism, solvent effects). Cross-validate using:

  • Temperature-dependent NMR : Detects conformational changes.
  • High-resolution SC-XRD : Resolves disorder or partial occupancy. SHELXL’s TWIN/BASF commands refine twinned data .
  • DFT-optimized structures : Compare computed vs. experimental bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the cyclopropyl group with other strained rings (e.g., aziridine) to test steric effects.
  • Sulfonamide modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Triazole alkylation : Use 2-bromo-4′-fluoroacetophenone to diversify the ethyl linker . Assays should include enzyme inhibition (e.g., Pfmrk kinase) and cell permeability studies (e.g., Caco-2 models) .

Q. What computational tools are recommended for modeling intermolecular interactions in crystallographic packing?

  • Mercury (CCDC) : Analyzes hydrogen bonds (e.g., N–H···O=S) and π-π stacking.
  • PLATON : Calculates void spaces and solvent-accessible volumes .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F···H interactions) .

Methodological Guidance

Key Synthesis Protocol (Adapted from ):

Reflux hydrazinecarbothioamide (3 mmol) in 8% NaOH (45 mL, 5 h).

Acidify filtrate to pH ~5 with 1% HCl, isolate precipitate, and recrystallize (CHCl₃/petroleum ether).

Alkylate with 2-bromoacetophenone in basic media to introduce ethyl-fluorobenzenesulfonamide.

Q. Data Conflict Resolution Workflow :

Compare SC-XRD (solid-state) with NMR (solution-state).

Use SHELXL’s RIGU restraints for disordered atoms .

Validate via DFT (e.g., Gaussian09) .

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